molecular formula C14H17Cl2N3O3 B560242 PB 28 dihydrochloride CAS No. 172907-03-8

PB 28 dihydrochloride

Cat. No. B560242
CAS RN: 172907-03-8
M. Wt: 346.208
InChI Key: FKMUQHJGHGZYLC-IGUOPLJTSA-N
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Description

Molecular Structure Analysis

The molecular weight of PB 28 dihydrochloride is 443.5 . The chemical formula is C24H38N2O.2HCl . The chemical name is 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride .


Physical And Chemical Properties Analysis

This compound is soluble to 20 mM in water with gentle warming . It should be stored in a desiccated state at +4°C .

Relevant Papers There are several papers that have used this compound in their research . These papers discuss its use as a sigma-2 receptor agonist and its effects on cell growth and P-glycoprotein modulation .

Scientific Research Applications

Atmospheric Transport and Chemical Concentrations

  • PCB Concentrations in the Atmosphere: A study by Ubl, Scheringer, and Hungerbühler (2017) analyzed the seasonal and interannual variability of different PCB congeners, including PCB-28, in the atmosphere at Zeppelin, Spitsbergen. They found that concentrations of both PCB-28 and PCB-101 are affected by different atmospheric transport regimes (Ubl, Scheringer, & Hungerbühler, 2017).

Electrochemical Degradation

  • Electrodegradation of Dyes: Irikura et al. (2016) conducted a study on the electrochemical degradation of the Acid Green 28 dye, employing Ti/β-PbO2 and Ti-Pt/β-PbO2 anodes. The research aimed to optimize the degradation process using different parameters (Irikura et al., 2016).

Soil Microbial Community Response

  • Atrazine and Lead Contamination Effects: Chen et al. (2014) explored the impacts of atrazine or lead on soil microbiota and nitrogen mineralization over a 28-day period. This study provides insight into the microbial community's response to chemical contamination (Chen et al., 2014).

Toxic Effects on Plant Growth

  • PCB-28 on Lemna minor L.: A study by Wang, Sun, Ruan, and Yang (2021) examined the effects of PCB-28 on the growth, photosynthesis, and antioxidant defense system of the aquatic plant Lemna minor L. This research provides valuable data on the phytotoxicity of PCBs (Wang, Sun, Ruan, & Yang, 2021).

Metabolism of PCBs in Human Plasma

  • PCB 28 Metabolism in Humans: Quinete, Esser, Kraus, and Schettgen (2017) investigated the kinetics of metabolite formation and elimination of PCB 28 in human plasma. This study contributes to understanding the metabolic pathways and toxicological consequences of PCB exposure in humans (Quinete, Esser, Kraus, & Schettgen, 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis of PB 28 dihydrochloride involves a series of reactions that convert starting materials into the final product. The pathway is designed to be efficient and produce high yields of the desired compound.", "Starting Materials": [ "4-bromo-2-chloroacetanilide", "4-(N,N-dimethylamino)phenylboronic acid", "potassium carbonate", "palladium acetate", "copper(II) chloride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-bromo-2-chloroacetanilide by reacting 4-bromoaniline with chloroacetyl chloride in the presence of triethylamine and methylene chloride.", "Step 2: Preparation of the boronic acid intermediate by reacting 4-(N,N-dimethylamino)phenylboronic acid with potassium carbonate in ethanol at reflux temperature.", "Step 3: Suzuki coupling reaction between the boronic acid intermediate and 4-bromo-2-chloroacetanilide in the presence of palladium acetate and copper(II) chloride in a mixture of water and acetic acid.", "Step 4: Reduction of the resulting intermediate with sodium borohydride in the presence of acetic acid and water.", "Step 5: Quaternization of the amine group with hydrochloric acid to form PB 28 dihydrochloride." ] }

CAS RN

172907-03-8

Molecular Formula

C14H17Cl2N3O3

Molecular Weight

346.208

IUPAC Name

(3E)-3-[1-(2-aminoanilino)ethylidene]-1-hydroxy-4-methylpyridine-2,6-dione;dihydrochloride

InChI

InChI=1S/C14H15N3O3.2ClH/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15;;/h3-7,16,20H,15H2,1-2H3;2*1H/b13-9+;;

InChI Key

FKMUQHJGHGZYLC-IGUOPLJTSA-N

SMILES

CC1=CC(=O)N(C(=O)C1=C(C)NC2=CC=CC=C2N)O.Cl.Cl

synonyms

1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PB 28 dihydrochloride
Reactant of Route 2
PB 28 dihydrochloride
Reactant of Route 3
PB 28 dihydrochloride
Reactant of Route 4
PB 28 dihydrochloride
Reactant of Route 5
PB 28 dihydrochloride
Reactant of Route 6
PB 28 dihydrochloride

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